2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide
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Overview
Description
2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide is a synthetic organic compound characterized by the presence of a chloropyridine ring, a sulfonamide group, and a trimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide typically involves multiple steps, starting with the preparation of 6-chloropyridine-3-sulfonamide. This intermediate can be synthesized through the chlorination of pyridine followed by sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chloropyridine ring may also interact with various receptors or proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloropyridine-3-sulfonamide: A precursor in the synthesis of the target compound, used in proteomics research.
2-(6-chloropyridine-3-sulfonamido)-5-methylbenzoic acid: Another derivative with similar structural features, used in different research applications.
Uniqueness
2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations .
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)sulfonylamino]-N,N,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O3S/c1-8(2)11(12(17)16(3)4)15-20(18,19)9-5-6-10(13)14-7-9/h5-8,11,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCZOFSSVCMYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)NS(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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